1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Description
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Properties
IUPAC Name |
1-(2-chloroethyl)-3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c13-6-7-15-10-4-1-3-9(10)12(14-15)11-5-2-8-16-11/h2,5,8H,1,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVDMNGSWNZAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CC=CS3)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, emphasizing its pharmacological properties and mechanisms of action.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A related study highlighted that certain pyrazole derivatives demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR), with IC₅₀ values as low as 0.07 μM . This suggests that modifications in the pyrazole structure can enhance anticancer efficacy.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Pyrazoles are known for their broad-spectrum antimicrobial activities. A review noted that several pyrazole derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatments .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through various signaling pathways.
- Targeting Specific Receptors : The interaction with EGFR or other receptors can lead to downstream effects that inhibit tumor growth.
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of several pyrazole derivatives against MCF-7 breast cancer cells. Among these, a derivative with structural similarities to our compound exhibited an IC₅₀ of 0.08 μM, indicating strong potential as an anticancer agent .
Study 2: Antimicrobial Screening
Another investigation screened various pyrazole compounds for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones for certain derivatives, suggesting that modifications in the thiophene and chloroethyl substituents could enhance antimicrobial efficacy.
Data Summary
| Compound Name | Biological Activity | IC₅₀ Value (μM) | Target |
|---|---|---|---|
| Pyrazole Derivative A | Antiproliferative | 0.08 | MCF-7 |
| Pyrazole Derivative B | Antimicrobial | - | Various Bacteria |
| This compound | TBD | TBD | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
